molecular formula C10H5ClF3NO B1370840 1-Chloro-6-(trifluoromethoxy)isoquinoline CAS No. 630423-44-8

1-Chloro-6-(trifluoromethoxy)isoquinoline

Cat. No.: B1370840
CAS No.: 630423-44-8
M. Wt: 247.6 g/mol
InChI Key: ZRUSVBQMXOKSST-UHFFFAOYSA-N
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Description

1-Chloro-6-(trifluoromethoxy)isoquinoline is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Drug Development

1-Chloro-6-(trifluoromethoxy)isoquinoline plays a role in the development of antimalarial drugs. Trifluoromethyl substitution, like that in this compound, has been noted to significantly enhance antimalarial response in endochin-like quinolones (ELQs) against Plasmodium-resistant strains. The attachment of a trifluoromethoxy biaryl side chain to the quinolone core is crucial for generating selective and potent novel ELQs, which are undergoing clinical trials as new antimalarial drugs (Romero, 2019).

Local Anesthetic Activity

Research on isoquinoline derivatives, similar in structure to this compound, has shown potential in local anesthetic applications. These derivatives demonstrated high local anesthetic activity and, in some cases, were more effective than lidocaine. This suggests that modifications to the isoquinoline structure could lead to promising drug candidates with enhanced local anesthetic properties (Azamatov et al., 2023).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of 1-Chloro-isoquinoline, a compound closely related to this compound, have been studied. The content determination of 1-Chloro-isoquinoline was conducted using gas chromatography mass spectrometry, which provides insight into the synthesis and analysis methods applicable to similar compounds (Jie, 2009).

Anti-Tumor Drug Development

Compounds containing the isoquinoline moiety are being investigated for their anti-tumor properties. For instance, a novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid showed promising results in anti-tumor activity. This indicates that isoquinoline derivatives could be effective in the design of anti-tumor drugs (Gao et al., 2015).

Immunomodulatory Effects

Although not directly mentioning this compound, research on chloroquine, a 9-aminoquinoline, indicates its potential immunomodulatory effects. These effects might be applied against various viral infections, suggesting a possible broader application for quinoline derivatives in managing viral diseases (Savarino et al., 2003).

Properties

IUPAC Name

1-chloro-6-(trifluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-8-2-1-7(16-10(12,13)14)5-6(8)3-4-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUSVBQMXOKSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623866
Record name 1-Chloro-6-(trifluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630423-44-8
Record name 1-Chloro-6-(trifluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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